Cabotegravir Exhibits Subtype-Dependent Potency Advantages: Lower IC50-ST in Non-B Subtypes Compared to Subtype B
In ex vivo strand transfer inhibition assays using patient-derived integrase from diverse HIV-1 subtypes, cabotegravir demonstrated significantly lower IC50-ST values (indicating higher potency) in non-B subtypes compared to HIV-1 subtype B (p<0.05) [1]. This subtype-dependent potency pattern is distinct from that observed with dolutegravir, which showed lower IC50-ST in subtype C compared to subtype B (p=0.003), and bictegravir, which showed lower IC50-ST in subtypes 01_AE (p=0.017) and 02_AG (p=0.045) compared to subtype B [1]. Raltegravir and elvitegravir exhibited consistently higher IC50-ST values (lower potency) across all subtypes tested relative to the second-generation INSTIs [1]. In drug sensitivity assays using patient-derived gag-pol genes, the median EC50 for cabotegravir was 1.68 ng/mL (IQR: 1.34–2.55), comparable to dolutegravir (2.14 ng/mL; IQR: 1.30–2.56) and bictegravir (1.07 ng/mL; IQR: 0.22–2.53), but all three second-generation INSTIs demonstrated lower EC50 values than raltegravir and elvitegravir [1].
| Evidence Dimension | Integrase strand transfer inhibition (IC50-ST) across HIV-1 subtypes |
|---|---|
| Target Compound Data | CAB: lower IC50-ST in non-B subtypes than HIV-1B (p<0.05) |
| Comparator Or Baseline | DTG: lower IC50-ST in HIV-1C vs HIV-1B (p=0.003); BIC: lower IC50-ST in 01_AE (p=0.017) and 02_AG (p=0.045) vs HIV-1B; RAL and EVG: higher IC50-ST across all subtypes |
| Quantified Difference | CAB shows subtype-dependent potency advantage unique among INSTIs; RAL and EVG IC50-ST values consistently higher (less potent) than CAB, DTG, BIC |
| Conditions | Ex vivo biochemical strand transfer assay using patient-derived integrase from subtypes A1, B, C, 01_AE, and 02_AG; n=270 INSTI-naïve patients |
Why This Matters
Cabotegravir's broader potency advantage across non-B subtypes distinguishes it from dolutegravir and bictegravir for research and procurement in global health settings where non-B subtypes predominate.
- [1] Sluis-Cremer N, et al. Ex vivo antiretroviral potency of newer integrase strand transfer inhibitors cabotegravir and bictegravir in HIV-1 non-B subtypes. AIDS. 2018 Feb 20;32(4):469–476. doi: 10.1097/QAD.0000000000001726. PMID: 29239890. PMCID: PMC5790636. View Source
